Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-
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Overview
Description
Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-: is an organic compound with a complex structure that includes an acetamide group, an amino group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of 2-aminoacetamide with tert-butylbenzene under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]- may involve large-scale synthesis using automated reactors. The process is carefully controlled to ensure consistency and purity of the product. Industrial methods may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- Acetamide, N-(1,1’-biphenyl)-2-yl-
- 2-Aminoacetamide
- N-Methylacetamide
- N,N-Dimethylacetamide
Comparison: Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]- is unique due to the presence of the tert-butylphenyl group, which imparts specific steric and electronic properties. This distinguishes it from other acetamide derivatives, which may lack this bulky substituent and therefore exhibit different reactivity and biological activity .
Properties
CAS No. |
71395-15-8 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-N-(2-tert-butylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)9-6-4-5-7-10(9)14-11(15)8-13/h4-7H,8,13H2,1-3H3,(H,14,15) |
InChI Key |
HKUHKSIRPXXKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CN |
Origin of Product |
United States |
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